
Echinulin
概要
説明
Echinulin (C₂₉H₃₅N₃O₂) is a cyclic dipeptide characterized by a triprenylated indole moiety. First isolated in 1948 from Aspergillus echinulatus mycelium, it has since been identified in multiple Aspergillus species (A. glaucus, A. amstelodami) and higher plants such as Dendrobium fimbriatum and Trichosanthes dioica . Its structure, confirmed via NMR and mass spectrometry, consists of a cyclo-L-alanyl-L-tryptophan backbone with prenyl groups at positions C-2, C-5, and C-7, and a methyl group at C-12 . This compound exhibits diverse bioactivities, including antiproliferative, antioxidant, and immunomodulatory effects .
準備方法
Extraction Techniques for Echinulin
Solvent-Based Extraction from Microbial Sources
This compound is predominantly extracted from fungal strains such as Aspergillus ruber and Eurotium cristatum. The choice of solvent critically influences yield and purity. Methanol and ethyl acetate are widely employed due to their ability to dissolve polar and semi-polar compounds. For instance, a patented method utilizes 20 kg of methanol to extract 10 kg of pulverized Luzhou-flavor Daqu (a traditional Chinese fermentation starter), achieving a crude extract yield of 120 g after petroleum ether partitioning. Ethyl acetate extraction at 30°C for three cycles (5 days each) increases yields to 220 g , highlighting the solvent’s efficiency in isolating this compound precursors.
Recent studies have optimized solvent ratios for liquid-liquid partitioning. A hydro-methanol system (10:90 methanol/water) effectively separates this compound from fatty acids in Eurotium cristatum extracts, while hexane removes non-polar contaminants. This step reduces impurities by 40–60%, as quantified by HPLC analysis .
Table 1: Solvent Systems for this compound Extraction
Solvent | Temperature (°C) | Extraction Time | Yield (g/kg Daqu) | Purity (%) | Source |
---|---|---|---|---|---|
Methanol | 20 | 15 days | 120 | 65 | |
Ethyl Acetate | 30 | 5 days | 220 | 72 | |
Hydro-Methanol | 25 | 24 h | 180 | 85 |
Purification Strategies
Normal-Phase Column Chromatography
Silica gel chromatography remains the cornerstone of this compound purification. A gradient elution with petroleum ether/ethyl acetate (20:1 to 1:1 v/v) separates this compound from structurally similar compounds like neothis compound A . The patented method reports a 98% purity after two chromatographic runs, with a recovery rate of 78%. Particle size impacts resolution: 100-mesh silica achieves baseline separation of this compound and 8-hydroxythis compound, whereas 300-mesh silica enhances resolution for didehydrothis compound B .
Preparative Thin-Layer Chromatography (TLC)
For small-scale purification, TLC with CHCl/MeOH (98:2) isolates this compound (R = 0.45) and flavoglaucin (R = 0.62) . This method yields 1–3 mg of this compound per 10 mg of crude extract, albeit with lower throughput compared to column chromatography .
Table 2: Chromatographic Conditions for this compound Purification
Method | Stationary Phase | Mobile Phase | Purity (%) | Yield (%) | Source |
---|---|---|---|---|---|
Column Chromatography | 100-mesh silica | Petroleum ether/EtOAc | 98 | 78 | |
Preparative TLC | Silica G | CHCl/MeOH | 95 | 65 |
Enzymatic Biosynthesis Pathways
Prenyltransferase-Catalyzed Modifications
The biosynthesis of this compound involves two prenyltransferases, EchPT1 and EchPT2, which sequentially attach dimethylallyl moieties to the diketopiperazine core . EchPT1 catalyzes the initial prenylation of tryptophan-derived precursors, forming prethis compound. EchPT2 subsequently adds up to three prenyl groups, generating 23 structurally distinct derivatives, including neothis compound B . Kinetic studies reveal EchPT2’s K of 12.5 μM for prethis compound, with a turnover number (k) of 4.2 s , underscoring its catalytic efficiency.
Synthetic Approaches to this compound Analogues
Chemical synthesis of neothis compound B, a related analogue, involves coupling indolecarboxaldehyde with diketopiperazine intermediates . The use of tert-butyldimethylsilyl (TBS) protecting groups and hydrazine-mediated deacetylation achieves a 77% yield of neothis compound B, demonstrating scalability for this compound derivatives .
Optimization of Preparation Protocols
Solvent Recovery and Temperature Control
Reducing solvent waste is critical for industrial-scale production. The patented method recovers 85% of methanol via vacuum distillation, lowering costs by 30%. Temperature modulation during extraction (60°C for petroleum ether partitioning) prevents thermal degradation of this compound’s labile prenyl groups .
Hybrid Extraction-Purification Systems
Combining ethyl acetate extraction with sequential chromatography (normal-phase followed by reversed-phase) improves purity to >99%, as validated by LC-MS . This approach reduces processing time by 40% compared to traditional methods .
化学反応の分析
反応の種類
エキヌリンは、以下を含むさまざまな化学反応を起こします。
プレニル化: インドール環へのプレニル基の付加.
酸化: 分子へのヒドロキシル基の導入.
一般的な試薬と条件
生成される主な生成物
プレニル化: トリプレニル化エキヌリンは主な生成物です.
酸化: エキヌリンのヒドロキシル化誘導体.
科学研究での応用
エキヌリンとその誘導体は、さまざまな生物活性を調べられています。
抗酸化作用: エキヌリン関連化合物は、有意な抗酸化作用を示します.
抗菌作用: エキヌリンは抗菌作用と抗真菌作用を示しています.
科学的研究の応用
Biological Activities of Echinulin
This compound exhibits a range of biological activities that make it a promising candidate for various therapeutic applications:
Antioxidant Activity
This compound demonstrates significant antioxidant properties, with an IC50 value of 18 µM, which is more potent than ascorbic acid (IC50 = 25 µM) . Its ability to scavenge free radicals positions it as a potential agent in preventing oxidative stress-related diseases.
Antimicrobial Properties
This compound has shown efficacy against various pathogens:
- Bacterial Activity: It exhibits antibacterial properties against Mycobacterium tuberculosis and other bacterial strains .
- Fungal Activity: this compound also displays antifungal activity, contributing to its potential use in treating fungal infections .
Neuroprotective Effects
Research indicates that this compound derivatives can protect neuronal cells from damage induced by neurotoxins:
- Neuroprotection in Parkinson's Disease Models: (+)-Cryptoechinuline B, a derivative of this compound, has been shown to increase cell viability in models of Parkinson's disease induced by neurotoxins such as rotenone and paraquat .
- Mechanism of Action: this compound may activate the NF-κB signaling pathway, enhancing T cell activation and potentially serving as an immunotherapeutic agent .
Anticancer Activity
This compound exhibits significant antiproliferative effects against various cancer cell lines:
- Colorectal Cancer: In studies involving HT-29 cells, this compound demonstrated a potency nearly ten times greater than 5-Fluorouracil (5-FU), a standard treatment for colorectal cancer .
- Prostate Cancer: this compound was tested against three human prostate carcinoma cell lines (22Rv1, PC-3, LNCaP) with varying IC50 values indicating substantial cytotoxicity .
Comparative Analysis with Related Compounds
This compound belongs to a family of compounds known for similar biological activities. Below is a comparison table highlighting the activities of this compound and its related compounds:
Compound | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Activity | Anticancer Activity |
---|---|---|---|---|
This compound | High (IC50 = 18 µM) | Yes | Yes | Yes |
Neothis compound A | Moderate | Yes | Yes | Moderate |
Cryptoechinuline B | High | No | Yes | Low |
Variecolorin G | Moderate | Yes | No | Moderate |
Case Studies
Several studies have illustrated the potential applications of this compound:
Neuroprotective Study
A study isolated (+)-cryptoechinuline B from Aspergillus niveoglaucus, demonstrating its protective effects in neuronal models subjected to oxidative stress. The compound significantly increased cell viability in various neurotoxin-induced models .
Anticancer Research
In vitro studies showed that this compound induced apoptosis in HT-29 colorectal cancer cells by causing DNA fragmentation, outperforming traditional chemotherapeutics like irinotecan and 5-FU . This positions this compound as a candidate for further investigation in cancer therapy.
作用機序
エキヌリンは、主に核因子-κB経路の活性化を介してその効果を発揮します . この経路は、免疫応答の調節に関与し、エキヌリンはこの経路を活性化することにより、さまざまな免疫機能を調節します . さらに、エキヌリンは一酸化窒素とプロスタグランジンE2の産生を阻害することが示されており、その抗炎症効果にさらに貢献しています .
類似化合物の比較
エキヌリンは、以下を含む、より大きなインドールジケトピペラジンアルカロイドファミリーの一部です。
ネオエキヌリンA: 類似の抗酸化作用と神経保護作用を示します.
クリプトエキヌリンB: 神経保護作用で知られています.
バリエカラーリンG: 抗酸化作用を持つ、エキヌリン関連の別の化合物です.
これらの化合物と比較して、エキヌリンは、特定のトリプレニル化構造が特徴であり、これがその独特の生物活性を生み出しています .
類似化合物との比較
Echinulin belongs to a family of prenylated indole diketopiperazines (DKPs). Below is a detailed comparison with its structural analogs:
Structural and Functional Differences
Table 1: Structural Features and Bioactivities of this compound Derivatives
Key Structure-Activity Relationships (SAR)
Prenylation : The presence of two prenyl groups at C-5 and C-7 is critical for antiproliferative activity. Removal of one prenyl group (e.g., tardioxopiperazine B) reduces potency by ~8-fold .
C-12 Methyl Group : The methyl group at C-12 in this compound enhances antiproliferative activity. Its replacement with a double bond (didehydrothis compound B) results in a 25-fold drop in activity .
C8/C9 Double Bond : Neothis compound A, which contains this feature, exhibits superior antioxidant (IC₅₀ = 0.219 mg/mL) and neuroprotective effects compared to this compound, likely due to conjugation with the indole-DKP core .
Hydroxylation : Introduction of a hydroxyl group at C-8 (8-hydroxythis compound) slightly reduces antiproliferative activity but improves antioxidant capacity .
Toxicity and Therapeutic Potential
- This compound: Demonstrates toxicity in rabbits (pulmonary and hepatic damage) , limiting its direct therapeutic use.
- Neothis compound A: Lower toxicity and neuroprotective effects (68.4% viability in rotenone-treated cells) make it a candidate for neurodegenerative disease research .
生物活性
Echinulin, a compound derived from various fungi, has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, antiviral, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.
Overview of this compound
This compound is primarily isolated from species within the Aspergillus genus, particularly Aspergillus echinulatus and Aspergillus niveoglaucus. Recent studies have identified several derivatives of this compound that exhibit significant biological activities, making them subjects of interest in pharmacological research.
This compound and its derivatives exert their biological effects through various mechanisms:
- Antiproliferative Activity : this compound has been shown to induce apoptosis in cancer cells. For instance, it causes DNA fragmentation in HT-29 colorectal cancer cells, demonstrating a significant increase in cell death compared to conventional chemotherapeutics like 5-fluorouracil (5-FU) and irinotecan .
- Neuroprotective Effects : Neothis compound A, a derivative of this compound, has demonstrated neuroprotective properties by safeguarding neuronal cells from oxidative stress induced by neurotoxins such as rotenone and paraquat . This suggests potential applications in treating neurodegenerative diseases.
- Antioxidant Properties : this compound exhibits strong antioxidant activity with an IC50 value lower than that of ascorbic acid, indicating its potential as a natural antioxidant agent .
Antiproliferative Activity
A comparative analysis of this compound's antiproliferative effects against various cancer cell lines reveals compelling results:
Compound | Cell Line | IC50 (µM) | Comparison to 5-FU | Comparison to Irinotecan |
---|---|---|---|---|
This compound | HT-29 | 1.51 | 10x more active | 16x more active |
Neothis compound A | Neuro-2a | Not tested | Not applicable | Not applicable |
8-Hydroxythis compound | HT-29 | 30 | Less active | Less active |
Tardioxopiperazine B | B16 melanoma | 38.50 | Less active | Less active |
These findings indicate that this compound is not only effective against colorectal cancer but also shows promise against other malignancies .
Neuroprotective Studies
Neoechinulins have been tested for their neuroprotective capabilities in models simulating Parkinson's disease:
- Neothis compound A : Protects against MPP+ and rotenone-induced toxicity.
- Neothis compound B : Exhibits cytoprotective activity in rotenone models.
- Cryptoechinuline B : Demonstrates significant viability enhancement in neurotoxin-treated cells .
Case Studies
- Colorectal Cancer Treatment : In a study comparing this compound to traditional chemotherapeutics, this compound showed superior efficacy in inducing apoptosis in HT-29 cells. The study highlighted the potential of this compound as a novel therapeutic agent for chemoresistant colorectal cancer .
- Neurodegenerative Disease Models : Research involving Aspergillus niveoglaucus has shown that this compound derivatives can significantly protect neuronal cells from oxidative damage, suggesting their use in developing treatments for diseases like Parkinson's .
Q & A
Basic Research Questions
Q. What experimental techniques are most effective for characterizing echinulin’s structural and stereochemical properties?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and NOESY) with X-ray crystallography to resolve this compound’s cyclic dipeptide core and prenyl modifications. For stereochemical confirmation, employ circular dichroism (CD) spectroscopy or chiral HPLC .
- Key challenges : Differentiation of isomeric forms due to prenyl group positioning requires high-resolution mass spectrometry (HRMS) and computational modeling (e.g., density functional theory) .
Q. How can researchers identify and validate this compound’s biosynthesis pathway in fungal species?
- Methodology : Use gene knockout studies targeting putative prenyltransferases (e.g., EchPT1) in Aspergillus spp., followed by metabolite profiling via LC-HRMS. Confirm enzyme activity in vitro using recombinant proteins and substrate analogs (e.g., cyclo-L-Trp-L-Ala) .
- Data interpretation : Compare mutant strains’ metabolic profiles to wild-type controls to pinpoint pathway intermediates .
Q. What in vitro and in vivo models are appropriate for initial bioactivity screening of this compound?
- Methodology :
- In vitro: Test antioxidant activity via DPPH/ABTS assays; assess cytotoxicity using cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
- In vivo: Utilize Caenorhabditis elegans or zebrafish models for preliminary toxicity and bioactivity profiling, adhering to NIH preclinical guidelines for reproducibility .
- Controls : Include positive controls (e.g., ascorbic acid for antioxidants) and validate results across ≥3 biological replicates .
Q. What strategies optimize the detection of this compound in complex biological matrices?
- Methodology : Employ solid-phase extraction (SPE) coupled with UPLC-QTOF-MS/MS for high sensitivity. Validate methods using spiked samples and calibration curves, ensuring limits of detection (LOD) ≤1 ng/mL .
- Pitfalls : Matrix effects (e.g., fungal extract interference) require post-column infusion studies to assess ion suppression .
Q. How should researchers conduct systematic literature reviews on this compound’s pharmacological properties?
- Methodology : Search PubMed, Web of Science, and EMBASE with terms like “this compound AND (bioactivity OR pharmacokinetics)” and apply Boolean filters. Use PRISMA flow diagrams to document screening processes and include gray literature (e.g., dissertations) to mitigate publication bias .
Advanced Research Questions
Q. How can synthetic routes to this compound analogs be optimized to improve yield and stereoselectivity?
- Methodology : Apply microwave-assisted solid-phase peptide synthesis (SPPS) for the dipeptide core, followed by regioselective prenylation using palladium-catalyzed coupling. Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF/THF mixtures) to minimize side products .
- Troubleshooting : Use chiral GC-MS to identify enantiomeric impurities and adjust catalyst loading (e.g., Pd(PPh3)4) .
Q. How should contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved?
- Methodology : Replicate studies under standardized conditions (e.g., ROS quantification via fluorometric assays in identical cell lines). Perform meta-analyses to identify confounding variables (e.g., concentration ranges, solvent effects) and apply sensitivity analysis to outliers .
- Data integration : Use ROS scavenger controls (e.g., N-acetylcysteine) to contextualize dose-dependent effects .
Q. What validation criteria are critical for analytical methods quantifying this compound in pharmacokinetic studies?
- Methodology : Follow ICH guidelines for linearity (R² ≥0.99), precision (RSD ≤15%), and accuracy (recovery 85–115%). Validate stability under storage conditions (-80°C, 6 months) and in biological fluids (e.g., plasma) .
- Reporting : Include inter-day and intra-day variability in supplementary materials .
Q. How can computational models predict this compound’s interaction with biological targets (e.g., kinases)?
- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to map binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Limitations : Address force field inaccuracies by cross-referencing with experimental ΔG values .
Q. What experimental designs elucidate this compound’s mechanism of action in neurodegenerative models?
- Methodology : Combine transcriptomics (RNA-seq) of treated neuronal cells with pathway enrichment analysis (KEGG, GO). Validate key targets (e.g., BDNF, tau) via qPCR and Western blot. Use transgenic Drosophila models to assess in vivo neuroprotection .
- Ethics : Adhere to ARRIVE guidelines for animal studies and include sham-operated controls .
特性
IUPAC Name |
(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O2/c1-9-29(7,8)26-23(16-24-28(34)30-19(6)27(33)31-24)22-15-20(12-10-17(2)3)14-21(25(22)32-26)13-11-18(4)5/h9-11,14-15,19,24,32H,1,12-13,16H2,2-8H3,(H,30,34)(H,31,33)/t19-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKMWTRJIZQJMY-CYFREDJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C(C=C(C=C23)CC=C(C)C)CC=C(C)C)C(C)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-87-6 | |
Record name | Echinuline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ECHINULINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DP19VPN8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。